molecular formula C19H28N2O3 B7079978 Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate

Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate

Cat. No.: B7079978
M. Wt: 332.4 g/mol
InChI Key: SECCAYQGRPYCKU-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate is a complex organic compound that features a piperidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the phenylpropyl group and finally the esterification to form the methyl ester. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters such as temperature and pressure is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxopyrrolidin-1-yl)acetate
  • Methyl 2-(2-oxopiperidin-1-yl)acetate
  • Methyl 2-(2-oxoazepan-1-yl)acetate

Uniqueness

Methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine ring and the phenylpropyl group allows for diverse interactions with molecular targets, making it a versatile compound in various applications.

Properties

IUPAC Name

methyl 2-[(2-oxo-2-piperidin-1-ylethyl)-(1-phenylpropyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-17(16-10-6-4-7-11-16)21(15-19(23)24-2)14-18(22)20-12-8-5-9-13-20/h4,6-7,10-11,17H,3,5,8-9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECCAYQGRPYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(CC(=O)N2CCCCC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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